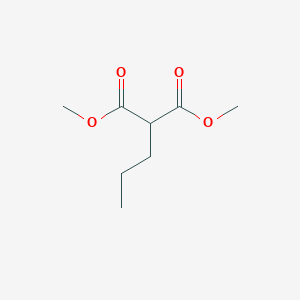

Dimethyl 2-propylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSAGKZHIWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930771 | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-96-2 | |

| Record name | 1,3-Dimethyl 2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Dimethyl 2-propylmalonate (CAS 14035-96-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-propylmalonate, a key chemical intermediate in organic synthesis, with a particular focus on its relevance in pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications.

Core Compound Properties

This compound is a diester of malonic acid, characterized by the presence of a propyl group on the α-carbon. It is a colorless to pale yellow liquid under standard conditions.[1] Its versatile chemical nature makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14035-96-2 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Boiling Point | 204.4 °C at 760 mmHg | |

| Density | 1.037 g/cm³ | |

| Refractive Index | 1.421 | |

| Flash Point | 90.8 °C |

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis. This classic organic reaction involves the alkylation of dimethyl malonate with a suitable propyl halide.[1]

General Synthesis Workflow

The synthesis workflow involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, followed by an Sₙ2 reaction with a propyl halide.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation.

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

1-Bromopropane

-

Anhydrous solvent (e.g., THF, DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., sodium hydride).

-

Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the enolate.

-

Cool the reaction mixture again in an ice bath and add 1-bromopropane dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate that undergoes several important chemical transformations.

Key Chemical Reactions

-

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield 2-propylmalonic acid.[1]

-

Decarboxylation: Upon heating, 2-propylmalonic acid readily decarboxylates to form pentanoic acid.

-

Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for the introduction of a second alkyl group.[1]

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Dimethyl 2-Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation required for the structural elucidation and confirmation of dimethyl 2-propylmalonate. This document offers detailed experimental protocols and data analysis for key spectroscopic techniques, presented in a clear and structured format to aid researchers in the synthesis and characterization of this compound.

Introduction

This compound (CAS No. 14035-96-2) is a dialkyl malonate derivative with applications in organic synthesis, serving as a versatile building block for the introduction of a propyl group and two methoxycarbonyl functionalities. Its structure, C₈H₁₄O₄, and molecular weight of 174.19 g/mol , make it a valuable intermediate in the preparation of more complex molecules in the pharmaceutical and chemical industries. Accurate structural confirmation is paramount for its effective use in these applications. This guide outlines the essential analytical techniques for its unambiguous identification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are critical for the handling, purification, and characterization of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 14035-96-2 |

| Boiling Point | 204.4 °C at 760 mmHg |

| Density | 1.037 g/cm³ |

| Refractive Index | 1.421 |

| Appearance | Colorless to light yellow liquid |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Anhydrous methanol

-

1-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add dimethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add 1-bromopropane (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

Structure Elucidation and Confirmation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | s | 6H | 2 x -OCH₃ |

| ~3.40 | t, J ≈ 7.5 Hz | 1H | -CH(COOCH₃)₂ |

| ~1.95 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.40 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.90 | t, J ≈ 7.3 Hz | 3H | -CH₂-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | 2 x C=O (ester) |

| ~52 | 2 x -OCH₃ |

| ~51 | -CH(COOCH₃)₂ |

| ~32 | -CH₂-CH₂-CH₃ |

| ~20 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174 | [M]⁺, Molecular ion |

| 143 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃ + H]⁺ or [M - C₃H₇]⁺ |

| 115 | [M - COOCH₃]⁺ |

| 101 | [CH(COOCH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ |

Mass Spectrometry Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1250-1000 | C-O stretch (ester) |

Experimental Protocol: Infrared Spectroscopy

-

Acquire the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Analyze the spectrum for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation and confirmation of this compound can be unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The data presented in this guide, including physicochemical properties, detailed synthetic protocols, and expected spectroscopic data, provide a comprehensive resource for researchers and professionals working with this compound. Adherence to the outlined experimental procedures will ensure the accurate identification and quality control of this compound for its intended applications.

Spectroscopic Profile of Dimethyl 2-propylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-propylmalonate (CAS Numbers: 14035-96-2, 163033-62-3), a key intermediate in organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and characteristic Mass Spectrometry (MS) fragmentation patterns. It also outlines standardized experimental protocols for acquiring such data, intended to support research and development activities.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following sections present a combination of predicted and characteristic spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | s | 6H | 2 x -OCH₃ |

| ~3.35 | t | 1H | -CH(COOCH₃)₂ |

| ~1.95 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.35 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.92 | t | 3H | -CH₂-CH₃ |

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicity (s = singlet, t = triplet, m = multiplet) and integration values are based on the molecular structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | 2 x C=O |

| ~52.5 | 2 x -OCH₃ |

| ~51.0 | -CH(COOCH₃)₂ |

| ~32.0 | -CH₂-CH₂-CH₃ |

| ~20.0 | -CH₂-CH₂-CH₃ |

| ~13.8 | -CH₂-CH₃ |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1750-1735 | Strong | C=O stretch (ester) |

| ~1435 | Medium | C-H bend (methyl) |

| ~1250-1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 174.1 | Low | [M]⁺ (Molecular Ion) |

| 143.1 | Medium | [M - OCH₃]⁺ |

| 115.1 | Medium | [M - COOCH₃]⁺ |

| 88.1 | High | [CH₃OOC-CH=C=O]⁺ |

| 59.1 | Medium | [COOCH₃]⁺ |

Note: The molecular weight of this compound (C₈H₁₄O₄) is 174.19 g/mol . The fragmentation pattern is based on typical ester fragmentation pathways. A key fragment observed for this molecule is at m/z 143, corresponding to the loss of a methoxy group [M-31][1].

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-150 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Parameters (FT-IR):

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): Typically used with GC-MS. A standard electron energy of 70 eV is used to induce fragmentation.

-

-

Mass Analyzer Parameters:

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Scan Rate: Dependent on the instrument and sample introduction method.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral databases if available.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Dimethyl 2-propylmalonate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of dimethyl 2-propylmalonate, a disubstituted malonic ester derivative. The analysis is tailored for researchers, scientists, and professionals in drug development who rely on spectral interpretation for structural verification and characterization.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Molecular Structure and Proton Assignments

The structure of this compound with systematic numbering for NMR assignment is shown below.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a standard deuterated solvent like CDCl₃, is summarized below.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 1 | H-e | 0.92 | Triplet (t) | 7.4 | 3H |

| 2 | H-d | 1.38 | Sextet | 7.4 | 2H |

| 3 | H-c | 1.95 | Multiplet (m) | - | 2H |

| 4 | H-b | 3.39 | Triplet (t) | 7.2 | 1H |

| 5 | H-a | 3.74 | Singlet (s) | - | 6H |

Interpretation of ¹H NMR Signals

-

Signal 1 (δ 0.92, 3H, triplet): This upfield signal corresponds to the terminal methyl protons (H-e) of the propyl group. It appears as a triplet due to coupling with the two adjacent methylene protons (H-d), following the n+1 rule (2+1=3). The integration value of 3H confirms it is a methyl group.

-

Signal 2 (δ 1.38, 2H, sextet): This signal is assigned to the central methylene protons (H-d) of the propyl chain. These protons are coupled to the three H-e protons and the two H-c protons, resulting in a sextet (3+2+1=6). The integration of 2H is consistent with a methylene group.

-

Signal 3 (δ 1.95, 2H, multiplet): This signal represents the methylene protons (H-c) adjacent to the methine carbon. It appears as a complex multiplet due to coupling with both the H-d and H-b protons.

-

Signal 4 (δ 3.39, 1H, triplet): This downfield triplet is assigned to the methine proton (H-b). This proton is significantly deshielded by the two adjacent electron-withdrawing carbonyl groups. It is split into a triplet by the two neighboring H-c protons (2+1=3).

-

Signal 5 (δ 3.74, 6H, singlet): This sharp singlet corresponds to the six equivalent protons of the two methoxy groups (H-a). The strong deshielding is caused by the adjacent electronegative oxygen atoms. As there are no adjacent protons, the signal is a singlet. The integration of 6H confirms the presence of two equivalent methoxy groups.

Visualization of ¹H NMR Splitting

The splitting pattern of the propyl chain protons can be visualized as a logical relationship between coupled nuclei.

Caption: Coupling relationships in the propyl group of the molecule.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment in the molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the distinct carbon atoms in this compound are presented below.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C-e | 13.9 |

| 2 | C-d | 20.3 |

| 3 | C-c | 31.8 |

| 4 | C-b | 51.5 |

| 5 | C-a | 52.6 |

| 6 | C=O | 169.5 |

Interpretation of ¹³C NMR Signals

-

Alkyl Region (δ 10-40):

-

δ 13.9 (C-e): The most upfield signal corresponds to the terminal methyl carbon of the propyl group.

-

δ 20.3 (C-d): The signal for the central methylene carbon of the propyl chain.

-

δ 31.8 (C-c): The signal for the methylene carbon adjacent to the methine carbon, slightly deshielded due to its proximity to the ester functionalities.

-

-

C-O Region (δ 50-80):

-

δ 51.5 (C-b): This signal is assigned to the methine carbon, which is significantly downfield due to being directly attached to two carbonyl groups.

-

δ 52.6 (C-a): This peak represents the two equivalent methoxy carbons, deshielded by the directly attached oxygen atoms.

-

-

Carbonyl Region (δ > 160):

-

δ 169.5 (C=O): The most downfield signal is characteristic of the ester carbonyl carbons. The two carbonyl carbons are chemically equivalent and thus produce a single peak.

-

Experimental Protocols

A generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid organic sample such as this compound is provided below.

Experimental Workflow

Caption: Standard workflow for NMR spectrum acquisition and analysis.

Sample Preparation

-

Material Quantity: Weigh approximately 5-20 mg of pure this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[2]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the instrument's autosampler or manually lower it into the magnet.

-

Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard one-pulse with proton decoupling.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value).

-

Integration: For the ¹H NMR spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed structural fingerprint of the molecule. The ¹H spectrum is characterized by distinct signals for the propyl chain, a downfield methine proton, and a prominent singlet for the two equivalent methoxy groups. The ¹³C spectrum confirms the presence of six unique carbon environments, including the characteristic downfield signal of the ester carbonyls. This comprehensive guide, combining predicted data with standard experimental protocols, serves as a valuable resource for the identification and structural verification of this compound in a research and development setting.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Dimethyl 2-Propylmalonate

For Immediate Release

A Deep Dive into the Electron Ionization Fragmentation of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Dimethyl 2-propylmalonate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of organic compounds. While direct experimental data for this compound is not publicly available, this guide constructs a highly probable fragmentation pathway based on the well-documented behavior of homologous and isomeric malonate esters.

Predicted Mass Spectrometry Data

The expected fragmentation of this compound under electron ionization is summarized in the table below. The fragmentation nomenclature is based on established conventions in mass spectrometry.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 174 | [M]+• | C8H14O4 | Low | Molecular Ion |

| 143 | [M - OCH3]+ | C7H11O3 | Moderate | Loss of a methoxy radical |

| 142 | [M - CH3OH] | C7H10O3 | Moderate | McLafferty rearrangement and loss of methanol |

| 131 | [M - C3H7]+ | C5H7O4 | Moderate to High | Alpha-cleavage, loss of the propyl radical |

| 115 | [M - COOCH3]+ | C6H11O2 | High | Loss of a carbomethoxy radical |

| 101 | [C4H5O3]+ | C4H5O3 | Moderate | Further fragmentation |

| 87 | [M - C3H7 - CO2]+ | C4H7O2 | Moderate | Decarboxylation of the m/z 131 fragment |

| 74 | [CH3OCOCH3]+• | C3H6O2 | Moderate | McLafferty rearrangement of a fragment |

| 59 | [COOCH3]+ | C2H3O2 | High | Acylium ion from cleavage of the ester |

| 43 | [C3H7]+ | C3H7 | Moderate | Propyl cation |

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of the ester functional groups and the alkyl substituent. The primary fragmentation events are predicted to be:

-

Alpha-Cleavage: The bond between the quaternary carbon and the propyl group is susceptible to cleavage, leading to the loss of a propyl radical (C3H7•) and the formation of a stable ion at m/z 131.

-

Loss of a Methoxy Group: Cleavage of the C-O bond in one of the ester groups can result in the loss of a methoxy radical (•OCH3), yielding an ion at m/z 143.

-

McLafferty Rearrangement: A characteristic rearrangement for esters, this involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral molecule of methanol (CH3OH), producing an ion at m/z 142.

-

Loss of a Carbomethoxy Group: Cleavage of the bond between the central carbon and a carbomethoxy group (-COOCH3) can lead to the formation of a significant peak at m/z 115.

-

Formation of Acylium Ions: A prominent fragment at m/z 59 is expected, corresponding to the stable methoxycarbonyl cation ([COOCH3]+).

These pathways are illustrated in the following diagram:

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for such compounds.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of approximately 10-100 µg/mL, depending on the sensitivity of the instrument.

-

If necessary, include an internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and data interpretation.

An In-depth Technical Guide to the FTIR Analysis of Dimethyl 2-propylmalonate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Dimethyl 2-propylmalonate. Due to the limited availability of a published FTIR spectrum for this specific compound, this guide leverages spectral data from closely related analogs, namely Diethyl propylmalonate and Dimethyl malonate, to provide a reliable interpretation of its expected vibrational modes.

Introduction to FTIR Spectroscopy of Malonate Esters

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For malonate esters, such as this compound, key characteristic absorptions include the stretching vibrations of the carbonyl (C=O) groups, the carbon-oxygen (C-O) bonds of the ester linkages, and the various carbon-hydrogen (C-H) bonds of the alkyl substituents. A notable feature in the infrared spectra of many malonate esters is the presence of two distinct carbonyl stretching bands. This phenomenon is often attributed to the vibrational coupling (symmetric and asymmetric stretching) of the two ester carbonyl groups.

Predicted FTIR Spectral Data for this compound

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. These predictions are based on the analysis of structurally similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-H Stretch (CH₃, CH₂) | Alkyl | ~ 2960 - 2980 | Strong |

| Symmetric C-H Stretch (CH₃, CH₂) | Alkyl | ~ 2870 - 2890 | Medium |

| Asymmetric C=O Stretch | Ester Carbonyl | ~ 1750 - 1760 | Strong |

| Symmetric C=O Stretch | Ester Carbonyl | ~ 1730 - 1740 | Strong |

| C-H Bend (CH₃, CH₂) | Alkyl | ~ 1450 - 1470 | Medium |

| C-H Bend (CH₃) | Alkyl | ~ 1370 - 1390 | Medium |

| Asymmetric C-O-C Stretch | Ester Linkage | ~ 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | Ester Linkage | ~ 1000 - 1100 | Strong |

Experimental Protocol for FTIR Analysis of Liquid Samples

This section details a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is well-suited for neat liquids.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and free of any contaminants.

-

Record the background spectrum according to the instrument's software instructions.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. Typical acquisition parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (more scans can improve the signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

Identify the characteristic absorption peaks and compare them with the predicted values and reference spectra.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal.

-

Wipe the sample off the crystal with a lint-free wipe.

-

Clean the crystal with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final data interpretation.

Caption: A flowchart of the key stages in an FTIR spectroscopic analysis.

Signaling Pathway of Functional Group Identification

The process of identifying functional groups from an FTIR spectrum can be visualized as a decision-making pathway based on the observed absorption bands.

Caption: A decision pathway for identifying key functional groups in this compound.

The Core Reactivity of the α-Carbon in Dimethyl 2-Propylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-propylmalonate is a key intermediate in organic synthesis, valued for the reactivity of its α-carbon. This technical guide delves into the fundamental principles governing this reactivity, providing a comprehensive overview of its synthesis, physicochemical properties, and characteristic reactions. Detailed experimental protocols for key transformations, alongside a summary of relevant quantitative data, are presented to support researchers in the practical application of this versatile molecule. The discussion is augmented with mechanistic diagrams to provide a clear visual representation of the underlying chemical principles.

Introduction

This compound, a dialkyl malonate derivative, is a valuable building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients.[1] Its utility stems from the unique reactivity of the hydrogen atom attached to the α-carbon, the carbon atom situated between the two carbonyl groups of the ester functionalities. This guide provides an in-depth exploration of the factors influencing this reactivity and the subsequent chemical transformations that can be achieved.

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis.[1] This well-established method involves the alkylation of dimethyl malonate. The process begins with the deprotonation of the α-carbon of dimethyl malonate using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide, in this case, a propyl halide, via an SN2 reaction to yield this compound.[1]

A common challenge in this synthesis is the potential for dialkylation, where a second propyl group is introduced at the α-carbon. Careful control of reaction conditions is necessary to minimize this side product.

dot

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Physicochemical Properties and α-Carbon Acidity

The reactivity of the α-carbon in this compound is intrinsically linked to the acidity of its sole α-hydrogen. The electron-withdrawing effect of the two adjacent carbonyl groups significantly increases the acidity of this proton compared to a typical alkane C-H bond.

Table 1: Physicochemical Properties of Malonate Esters

| Property | Dimethyl Malonate | Diethyl Propylmalonate (for comparison) |

| Molecular Formula | C₅H₈O₄ | C₁₀H₁₈O₄ |

| Molecular Weight | 132.11 g/mol | 202.25 g/mol [3] |

| Boiling Point | 181 °C | 221-222 °C[4] |

| Density | 1.154 g/cm³ | 0.987 g/mL at 25 °C[4] |

| pKa of α-H (in DMSO) | ~13[2] | Estimated ~13 |

Fundamental Reactivity of the α-Carbon

The deprotonation of the α-carbon generates a planar, sp²-hybridized enolate ion. The negative charge is delocalized through resonance onto the two oxygen atoms of the carbonyl groups, which accounts for the stability of this intermediate. This resonance stabilization is the cornerstone of the reactivity of this compound.

dot

Caption: Resonance Stabilization of the Enolate Intermediate.

The enolate can act as a nucleophile, attacking a variety of electrophiles. The two primary reactions stemming from this reactivity are further alkylation and decarboxylation (after hydrolysis).

Further Alkylation

The remaining acidic proton on the α-carbon of this compound can be removed by a strong base to form a new enolate. This enolate can then react with another alkyl halide to introduce a second substituent at the α-carbon. This allows for the synthesis of more complex, disubstituted malonic esters.

Hydrolysis and Decarboxylation

Saponification of the ester groups of this compound with a base, followed by acidification, yields 2-propylmalonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to produce 2-methylpentanoic acid.[1] The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final carboxylic acid.

dot

Caption: Hydrolysis and Decarboxylation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Specific quantities and reaction conditions may require optimization based on the specific reagents and scale of the reaction.

Synthesis of this compound

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Propyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base.

-

Cool the mixture in an ice bath and slowly add dimethyl malonate dropwise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time to ensure complete enolate formation.

-

Add propyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.

Yield: While specific yields for the synthesis of this compound are not widely reported, similar alkylations of diethyl malonate with propyl bromide can be expected to proceed in good yield.

Decarboxylation of this compound

Materials:

-

This compound

-

Aqueous base (e.g., NaOH or KOH)

-

Strong acid (e.g., HCl or H₂SO₄)

-

Heating apparatus

Procedure:

-

Hydrolysis: To a round-bottom flask, add this compound and the aqueous base.

-

Heat the mixture at reflux until the saponification is complete (monitored by the disappearance of the ester starting material by TLC or GC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid until the pH is acidic.

-

Decarboxylation: Gently heat the acidified solution. The evolution of carbon dioxide will be observed.

-

Continue heating until the gas evolution ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Dry the organic extract, filter, and remove the solvent under reduced pressure to obtain the crude 2-methylpentanoic acid.

-

Purify the product by distillation if necessary.

Yield: The decarboxylation of malonic acids is typically a high-yielding reaction.

Spectroscopic Data (Estimated)

Table 2: Estimated Spectroscopic Data for this compound

| Spectroscopy | Estimated Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~3.7 (s, 6H, OCH₃), ~3.4 (t, 1H, α-CH), ~1.9 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~52 (OCH₃), ~50 (α-C), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃) ppm |

| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1150 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | Expected M⁺ at m/z 174. Fragmentation may involve loss of OCH₃ (m/z 143) and COOCH₃ (m/z 115). |

Conclusion

The fundamental reactivity of the α-carbon in this compound, governed by the acidity of the α-proton and the stability of the resulting enolate, makes it a highly valuable and versatile intermediate in organic synthesis. Understanding the principles of its synthesis, the factors influencing its reactivity, and the protocols for its key transformations is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry. While specific quantitative data for this compound is limited in the public domain, the principles outlined in this guide, supported by data from analogous compounds, provide a solid foundation for its application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl diethylmalonate | C9H16O4 | CID 117935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Malonic Ester Synthesis of Dimethyl 2-propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the malonic ester synthesis pathway for producing Dimethyl 2-propylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids and their derivatives.[3][4] The synthesis involves the alkylation of a malonic ester, such as dimethyl malonate, at the alpha-carbon, followed by subsequent chemical transformations.[3] this compound (CAS 14035-96-2) is a valuable building block, notably utilized in the synthesis of the anticonvulsant medication Brivaracetam.[1] Its synthesis via the malonic ester pathway offers an efficient route to this important intermediate.

Synthesis Pathway

The synthesis of this compound proceeds through a classic malonic ester synthesis pathway. The core of this method relies on the acidity of the α-hydrogens of dimethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[4]

The general pathway involves two key steps:

-

Enolate Formation: The α-hydrogens of dimethyl malonate are acidic and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.[1]

-

Nucleophilic Alkylation: The enolate then reacts with an alkyl halide, in this case, a propyl halide such as 1-bromopropane, in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product, this compound.[1]

A visual representation of this pathway is provided below.

Figure 1: Malonic ester synthesis of this compound.

Experimental Protocol

Materials:

-

Dimethyl malonate (CH₂(COOCH₃)₂)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Enolate Formation: Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromopropane (1.05 equivalents) is added dropwise. The mixture is then heated to 50-60 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.

The workflow for this experimental protocol is illustrated below.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Dimethyl malonate | C₅H₈O₄ | 132.11 | 180-181 | 1.156 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.35 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 14035-96-2 |

| Molecular Formula | C₈H₁₄O₄ |

| Molar Mass ( g/mol ) | 174.19 |

| Appearance | Clear, colorless to yellow liquid[2] |

| Boiling Point (°C) | 204.4 (at 760 mmHg) |

| Density (g/cm³) | 1.037 |

Table 3: Spectroscopic Data (Predicted/Typical)

| Spectroscopy | Expected Chemical Shifts/Bands |

| ¹H NMR (CDCl₃) | δ ~3.7 (s, 6H, OCH₃), 3.4 (t, 1H, CH), 1.9 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), 52 (OCH₃), 50 (CH), 34 (CH₂), 20 (CH₂), 14 (CH₃) |

| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch) |

Note: The spectroscopic data is predicted based on the structure and data from analogous compounds, as experimentally obtained spectra for this compound are not widely published.

Conclusion

The malonic ester synthesis provides a reliable and efficient pathway for the preparation of this compound. This in-depth guide has outlined the core chemical principles, a detailed representative experimental protocol, and a summary of the quantitative data for this important chemical intermediate. The provided information serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Alkylation of Dimethyl Malonate with a Propyl Halide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the alkylation of dimethyl malonate with a propyl halide. This reaction, a cornerstone of malonic ester synthesis, is a versatile and widely used method for the formation of carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceutical intermediates.

Core Reaction Mechanism

The alkylation of dimethyl malonate with a propyl halide proceeds through a well-established two-step mechanism: enolate formation followed by nucleophilic substitution.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of dimethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. A strong base, such as sodium methoxide or sodium hydride, is typically employed to quantitatively generate the resonance-stabilized enolate ion.[1][2][3][4]

Step 2: Nucleophilic Alkylation

The generated enolate anion is a potent nucleophile. It readily attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] This step results in the formation of a new carbon-carbon bond and yields dimethyl 2-propylmalonate. The reaction is most efficient with primary alkyl halides like propyl halides. Secondary halides can also be used, but tertiary halides are generally unsuitable as they tend to undergo elimination reactions.

A potential side reaction is dialkylation, where the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of the propyl halide.[2] This can be minimized by carefully controlling the stoichiometry of the reactants, often by using a slight excess of the malonic ester.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the alkylation of dialkyl malonates. Please note that specific yields can vary based on the precise reaction conditions and scale.

Table 1: Typical Reaction Conditions for the Alkylation of Dimethyl Malonate with a Propyl Halide

| Parameter | Condition | Notes |

| Base | Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) | NaOMe is often prepared in situ from sodium metal and methanol or used as a commercial solution. NaH is a strong, non-nucleophilic base. |

| Solvent | Methanol (for NaOMe), Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent depends on the base used. The solvent should be anhydrous to prevent quenching of the enolate. |

| Propyl Halide | 1-Bromopropane or 1-Iodopropane | 1-Iodopropane is more reactive but also more expensive. |

| Temperature | 25-65 °C | The reaction is often started at a lower temperature during base addition and then warmed to drive the alkylation to completion. |

| Reaction Time | 2-12 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

Table 2: Representative Yields for Malonic Ester Alkylations

| Malonate Ester | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Bromide | Sodium Ethoxide | Ethanol | High (not specified) | [1] |

| Diethyl Malonate | 1,4-Dibromobutane | Sodium Ethoxide | Ethanol | Good (for cyclization) | |

| Dimethyl Malonate | Allylic Halides | Pd2(dba)3/Ligand/Base | Toluene | 70-99% | [5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester synthesis.

Materials:

-

Dimethyl malonate

-

Sodium methoxide solution (e.g., 25 wt% in methanol) or Sodium hydride (60% dispersion in mineral oil)

-

1-Bromopropane

-

Anhydrous Methanol or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol. Alternatively, sodium hydride (1.1 equivalents) can be suspended in anhydrous THF.

-

Enolate Formation: Dimethyl malonate (1.0 equivalent) is added dropwise to the base solution at 0 °C with vigorous stirring. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: 1-Bromopropane (1.0 equivalent) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux (approximately 65 °C for methanol) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC or GC analysis.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

References

- 1. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

Navigating the Deprotonation of Dimethyl Malonate: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Selection of Bases for the Deprotonation of Dimethyl Malonate.

The deprotonation of dimethyl malonate is a fundamental transformation in organic synthesis, serving as a gateway to a diverse array of molecular architectures. The acidity of the methylene protons (α-protons) nestled between the two carbonyl groups renders them susceptible to removal by a suitable base, generating a stabilized enolate. This nucleophilic intermediate is a cornerstone of carbon-carbon bond formation, participating in reactions such as alkylations, acylations, and Michael additions. The choice of base for this deprotonation is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthetic endeavor. This guide provides a comprehensive overview of the factors governing base selection and detailed protocols for the effective deprotonation of dimethyl malonate.

The Acidic Nature of Dimethyl Malonate

The remarkable acidity of the α-protons in dimethyl malonate, with a pKa of approximately 12-13, is a direct consequence of the powerful electron-withdrawing nature of the two adjacent ester carbonyl groups.[1][2][3][4] Upon deprotonation, the resulting negative charge is extensively delocalized through resonance onto both oxygen atoms of the carbonyl groups, leading to a highly stabilized enolate anion. This inherent stability facilitates the use of a range of bases for its formation.

Key Considerations for Base Selection

The optimal base for the deprotonation of dimethyl malonate is contingent upon several factors, including the desired reaction scale, the nature of the subsequent electrophile, and the need to avoid potential side reactions. The primary considerations are the pKa of the base's conjugate acid, the base's steric hindrance, its solubility in the chosen solvent, and its compatibility with other functional groups in the substrate and electrophile.

A fundamental principle is that the pKa of the conjugate acid of the chosen base should be significantly higher than the pKa of dimethyl malonate to ensure a favorable equilibrium for enolate formation.

Comparative Analysis of Common Bases

A variety of bases have been successfully employed for the deprotonation of dimethyl malonate. The following table summarizes the key properties and considerations for the most common choices.

| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages | Typical Solvents |

| Sodium Hydride (NaH) | ~36 (H₂)[5] | Irreversible deprotonation, byproduct (H₂) is a gas.[6] | Heterogeneous reaction, can be slow, pyrophoric.[6][7] | THF, DMF |

| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[8] | Homogeneous reaction, cost-effective. | Reversible equilibrium, potential for transesterification with other esters.[9][10] | Ethanol, THF |

| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻)[1] | Mild, inexpensive, easy to handle. | Weaker base, may require phase-transfer catalysis for high efficiency.[1][11] | Acetone, DMF, Acetonitrile |

| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine)[5][6] | Very strong, non-nucleophilic, fast deprotonation. | Sterically hindered, requires low temperatures, must be prepared fresh or handled under inert atmosphere. | THF |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative experimental protocols for the deprotonation of dimethyl malonate using common bases.

Protocol 1: Deprotonation using Sodium Hydride (NaH)

This protocol describes the formation of the sodium salt of dimethyl malonate using sodium hydride, a strong and irreversible base.

Materials:

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Argon or Nitrogen gas for inert atmosphere

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet bubbler

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add sodium hydride (1.05 equivalents).

-

The mineral oil from the NaH dispersion can be removed by washing with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere. Caution: Dry sodium hydride is pyrophoric.

-

Add anhydrous THF or DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF or DMF dropwise via the dropping funnel over a period of 30 minutes. Hydrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas has ceased, indicating complete formation of the enolate. The resulting solution or suspension is ready for the subsequent reaction.

Protocol 2: Deprotonation using Sodium Ethoxide (NaOEt)

This protocol details the use of sodium ethoxide, a strong alkoxide base, for the deprotonation of dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.05 equivalents).

-

Add anhydrous ethanol or THF to dissolve the sodium ethoxide.

-

To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour. In some cases, gentle heating may be required to drive the equilibrium towards the enolate.

-

The resulting solution of the sodium enolate of dimethyl malonate is ready for the next step. It is important to use sodium ethoxide when the subsequent electrophile is an ethyl ester to avoid transesterification.[10]

Protocol 3: Deprotonation using Potassium Carbonate (K₂CO₃)

This protocol outlines the use of potassium carbonate, a milder base, often in conjunction with a phase-transfer catalyst for enhanced reactivity.

Materials:

-

Dimethyl malonate

-

Anhydrous potassium carbonate (finely powdered)

-

Acetone or dimethylformamide (DMF)

-

Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

Procedure:

-

To a round-bottom flask, add dimethyl malonate (1.0 equivalent) and the solvent (acetone or DMF).

-

Add finely powdered anhydrous potassium carbonate (2-3 equivalents).

-

If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of tetrabutylammonium bromide).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) to determine the extent of enolate formation.

-

The reaction time will vary depending on the solvent and the presence of a phase-transfer catalyst. Once complete, the reaction mixture can be used for the subsequent step.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and logical workflows.

References

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solved 6. Dimethyl malonate is a commonly used substrate for | Chegg.com [chegg.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

chemical reactions of Dimethyl 2-propylmalonate

An In-depth Technical Guide to the Chemical Reactions of Dimethyl 2-Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 14035-96-2) is a diester derivative of malonic acid that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its unique structural features and reactivity make it an indispensable building block in the pharmaceutical, agrochemical, and fragrance industries.[1][3][4] This technical guide provides a comprehensive overview of the core , complete with experimental methodologies, quantitative data summaries, and visual diagrams of key chemical pathways. The molecule is particularly noted for its role as a key intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant medication brivaracetam.[5][6]

Core Chemical Reactions

The chemical utility of this compound stems from the reactivity of its ester functional groups and the acidity of the α-carbon proton. These features allow for a variety of chemical transformations.[1][5]

Synthesis via Malonic Ester Synthesis

The primary route to this compound is a classic malonic ester synthesis.[1][5] This process involves the alkylation of dimethyl malonate.[1] A base, such as sodium hydride or potassium carbonate, is used to deprotonate the acidic methylene group of dimethyl malonate, forming a nucleophilic enolate.[1] This enolate subsequently reacts with a propyl halide, like 1-bromopropane, through an SN2 mechanism to yield this compound.[1]

Caption: Synthesis of this compound via malonic ester synthesis.

Further Alkylation

The remaining acidic proton on the α-carbon of this compound allows for a second alkylation reaction.[1] By treating the compound with a strong base to form another enolate, a second alkyl group (which can be the same as or different from the propyl group) can be introduced via reaction with an alkyl halide. This versatility makes it a valuable precursor for creating more complex and substituted molecules.[1]

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under either acidic or basic conditions.[1] This reaction cleaves the two ester linkages, yielding 2-propylmalonic acid and two equivalents of methanol. This transformation is a common step in synthetic pathways that require a carboxylic acid functionality.

Decarboxylation

Following hydrolysis, the resulting 2-propylmalonic acid can undergo decarboxylation when heated.[1] This reaction proceeds through a cyclic transition state, releasing carbon dioxide and forming pentanoic acid (valeric acid). The presence of a second carbonyl group two atoms away from the carboxylic acid is what facilitates this process.[7] This hydrolysis and subsequent decarboxylation sequence is a powerful tool for synthesizing substituted carboxylic acids.[7]

Caption: Key reaction pathways for this compound.

Data Summary of Core Reactions

While specific quantitative data for every reaction of this compound is highly dependent on the precise reagents and conditions used, the following table summarizes the general parameters for the key transformations discussed.

| Reaction Type | Reagents | Solvent | Temperature | Typical Yield |

| Synthesis | Dimethyl malonate, NaH or K₂CO₃, Propyl halide | Aprotic (e.g., DMF, THF) | Room Temp to Reflux | High |

| Further Alkylation | Strong Base (e.g., NaH, LDA), Alkyl Halide (R-X) | Aprotic (e.g., THF, Toluene) | 0 °C to Reflux | Variable |

| Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) | Water, Ethanol | Reflux | High |

| Decarboxylation | Heat (Δ) | Neat or High-Boiling Solvent | Elevated (e.g., >150 °C) | High |

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving malonic esters, adapted for this compound. Researchers should optimize these protocols for their specific substrates and equipment.

Protocol 1: Synthesis of Dimethyl 2,2-dipropylmalonate (Further Alkylation)

This protocol describes the second alkylation of this compound to introduce another propyl group.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-